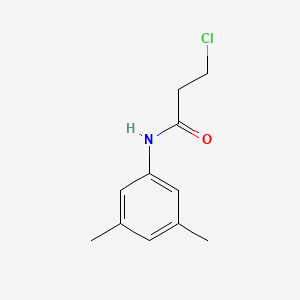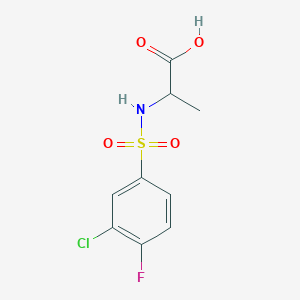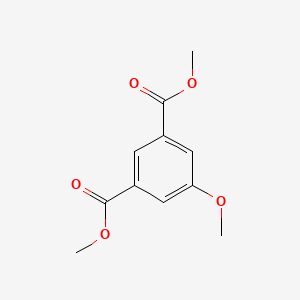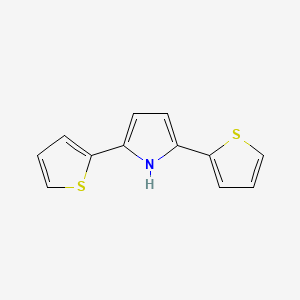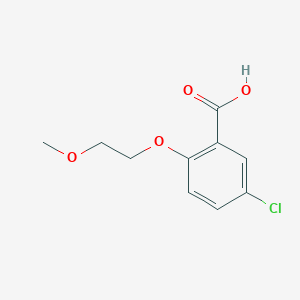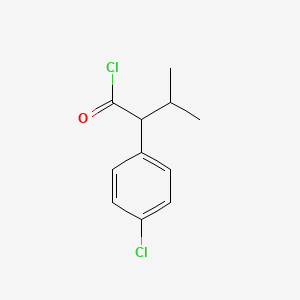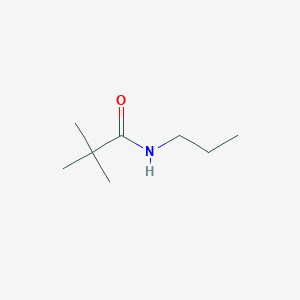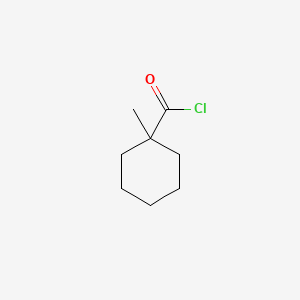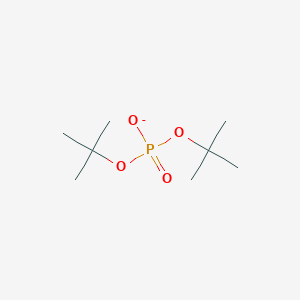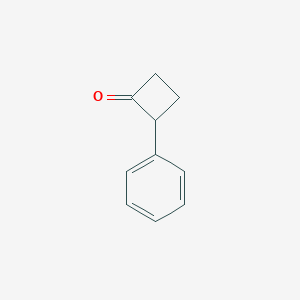
2-Phenylcyclobutanone
Overview
Description
2-Phenylcyclobutanone is an organic compound with the molecular formula C10H10O. It is a cyclobutanone derivative where a phenyl group is attached to the second carbon of the cyclobutanone ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylcyclobutanone can be synthesized through various methods. One common approach involves the [2+2] cycloaddition reaction between styrene and ketene. This reaction typically requires a catalyst such as a transition metal complex and is conducted under controlled temperature and pressure conditions to ensure the formation of the cyclobutanone ring.
Another method involves the Baeyer-Villiger oxidation of this compound using oxidizing agents like peracids. This reaction converts the ketone group into a lactone, which can then be hydrolyzed back to the ketone form.
Industrial Production Methods: Industrial production of this compound often employs the [2+2] cycloaddition method due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylcyclobutanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones using oxidizing agents like peracids.
Reduction: Reduction of this compound can yield cyclobutanol derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Peracids such as m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Lactones
Reduction: Cyclobutanol derivatives
Substitution: Substituted phenylcyclobutanones
Scientific Research Applications
2-Phenylcyclobutanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenylcyclobutanone involves its reactivity due to the strained cyclobutanone ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. Additionally, the phenyl group can participate in various electrophilic aromatic substitution reactions, further diversifying its reactivity.
Comparison with Similar Compounds
Cyclobutanone: Lacks the phenyl group, making it less reactive in electrophilic substitution reactions.
2-Methylcyclobutanone: Has a methyl group instead of a phenyl group, leading to different reactivity patterns.
2-Phenylcyclopentanone: Contains a five-membered ring, resulting in different ring strain and reactivity.
Uniqueness: 2-Phenylcyclobutanone is unique due to the combination of the strained four-membered ring and the phenyl group. This combination imparts distinct reactivity and makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
2-phenylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFZFQHWYGJPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466792 | |
| Record name | 2-phenylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42436-86-2 | |
| Record name | 2-phenylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-hydroxy-2-phenylcyclobutanone formed through a photochemical process?
A1: The research paper [] details the formation of 2-hydroxy-2-phenylcyclobutanone through the irradiation of 4-oxo-4-phenylbutanal. Upon irradiation, the triplet excited state of the ketone moiety abstracts a hydrogen atom from the aldehydic group within the same molecule (intramolecular abstraction). This leads to the formation of a biradical intermediate, which then undergoes cyclization to form the final product, 2-hydroxy-2-phenylcyclobutanone. The study highlights the high reactivity of aldehydic hydrogens in this type of reaction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


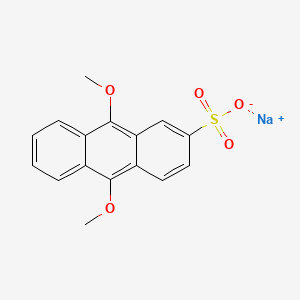
![2-[(2-{4-[(2-Methylbenzoyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364926.png)

